(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
Description
Properties
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c1-10-17-12(9-23-10)16(21)20-6-4-11(5-7-20)14-18-19-15(24-14)13-3-2-8-22-13/h2-3,8-9,11H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQRACVRBUURQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone exhibits significant biological activity due to its complex structure, which incorporates a piperidine core and various heterocyclic moieties. This article explores its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Features
The structural formula of the compound is represented as follows:
This compound features:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Thiadiazole and furan moieties : Contributing to its biological activity and interaction with various biological targets.
- Methylthiazole group : Enhancing the compound's lipophilicity and potential bioavailability.
Table 1: Key Structural Features
| Component | Description |
|---|---|
| Piperidine core | Six-membered nitrogen-containing ring |
| Thiadiazole moiety | Five-membered ring with two nitrogen atoms |
| Furan moiety | Five-membered aromatic ring |
| Methylthiazole group | Additional heterocyclic structure |
Anticancer Properties
Research indicates that derivatives of thiadiazole compounds, including this specific structure, exhibit notable anticancer activity. For example, compounds featuring similar structural motifs have shown efficacy against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Studies have highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against species like Candida albicans and Aspergillus niger. The presence of halogen or oxygenated substituents on the phenyl ring is believed to enhance these activities.
Table 2: Biological Activity Summary
| Activity Type | Target Organisms/Cell Lines | Observed Effects |
|---|---|---|
| Anticancer | MCF-7, HepG2 | Inhibition of cell proliferation |
| Antimicrobial | S. aureus, C. albicans | Significant reduction in microbial growth |
| Antifungal | A. niger | Inhibition of fungal growth |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for DNA replication or metabolic pathways in cancer cells.
- Receptor Interaction : It can interact with specific receptors involved in cellular signaling pathways, leading to apoptosis in cancer cells.
- Membrane Disruption : The presence of hydrophobic groups may disrupt microbial membranes, enhancing antimicrobial effects.
Case Studies
- Anticancer Study : A study evaluated a series of thiadiazole derivatives and found that compounds with similar structures to our target compound exhibited IC50 values lower than 10 µM against MCF-7 cells, indicating potent anticancer properties .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of thiadiazole derivatives revealed that the tested compounds displayed MIC values ranging from 32 to 42 µg/mL against Candida albicans, outperforming standard antifungal agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A comparative analysis of structurally related compounds reveals key differences in substituents, molecular weight, and bioactivity:
Q & A
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodological Answer:
- Retrosynthetic Analysis : Deconstruct the molecule into simpler precursors (e.g., furan-2-yl thiadiazole, piperidine, and methylthiazole fragments) to identify feasible intermediates .
- Stepwise Synthesis :
Couple thiadiazole and piperidine moieties via nucleophilic substitution or cyclization reactions under controlled pH and temperature (e.g., ethanol reflux) .
Introduce the methylthiazole group via acylation or cross-coupling reactions.
- Purification : Use column chromatography or recrystallization (e.g., DMF/ethanol mixtures) to isolate high-purity fractions .
- Example Conditions :
| Step | Solvent | Temperature | Catalyst | Yield (%) | Purity Method |
|---|---|---|---|---|---|
| Thiadiazole-piperidine coupling | Ethanol | Reflux | - | 76 | NMR, MS |
| Final acylation | DCM | 0–25°C | DMAP | 68 | HPLC |
Q. What analytical techniques are critical for confirming the structural integrity of synthesized batches?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent connectivity (e.g., furan C-H signals at δ 6.3–7.4 ppm, thiadiazole protons at δ 8.1–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Monitor purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H] = 435.2) .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and thiadiazole (C-S, ~650 cm) functional groups .
Q. What primary biological activities have been reported for structurally similar compounds?
Methodological Answer:
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using disk diffusion or MIC assays. Thiadiazole derivatives show activity at 12.5–50 µg/mL .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Piperidine-thiadiazole hybrids inhibit proliferation (IC ~10 µM) .
- Enzyme Inhibition : Assess interactions with kinases or proteases via fluorometric assays. Methylthiazole moieties enhance ATP-binding pocket affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Methodological Answer:
- Controlled Replication : Repeat synthesis under inert atmospheres to exclude oxidation byproducts .
- Advanced NMR Techniques : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals or confirm heterocyclic connectivity .
- X-ray Crystallography : Resolve ambiguities by determining single-crystal structures (e.g., piperidine ring conformation) .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
Methodological Answer:
- Substituent Modulation :
-
Replace furan with thiophene or pyridine to assess π-π stacking effects .
-
Vary methylthiazole substituents (e.g., Cl, OMe) to optimize steric/electronic interactions .
- Biological Testing : Compare IC values across derivatives (see example table below) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins .
Table 2: SAR of Thiadiazole-Piperidine Derivatives
Derivative R (Furan) R (Methylthiazole) IC (µM) A H -CH 12.4 B -OCH -Cl 8.7 C -NO -OCH 6.2
Q. How can in silico methods predict the compound’s pharmacokinetic and toxicity profiles?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate:
- Lipophilicity (LogP ~3.2), suggesting moderate blood-brain barrier penetration.
- Hepatotoxicity : Alert for thiadiazole-related liver enzyme interactions .
- Molecular Dynamics Simulations : Model binding stability with CYP450 enzymes to predict metabolic pathways .
Q. What experimental approaches assess the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to acidic (pH 1.2), basic (pH 10), and oxidative (HO) conditions at 37°C for 24–72 hours .
- Analytical Monitoring : Track degradation via HPLC-UV/MS. Methylthiazole groups may hydrolyze at pH >9 .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>200°C suggests shelf stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
